molecular formula C25H24BrN3O2 B15099142 1-Benzyl-9'-bromo-2'-(furan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

1-Benzyl-9'-bromo-2'-(furan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B15099142
M. Wt: 478.4 g/mol
InChI Key: QAKZPLCLMXLXHV-UHFFFAOYSA-N
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Description

1-Benzyl-9’-bromo-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-9’-bromo-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-9’-bromo-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products

    Oxidation: Furanones, hydroxylated derivatives.

    Reduction: De-brominated analogs.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

1-Benzyl-9’-bromo-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in targeting neurological disorders or cancer.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-Benzyl-9’-bromo-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. This interaction may involve binding to active sites or allosteric sites, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-9’-chloro-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine]
  • 1-Benzyl-9’-iodo-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine]

Uniqueness

1-Benzyl-9’-bromo-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is unique due to its bromine atom, which can be selectively modified to introduce various functional groups. This provides a versatile platform for the development of new compounds with tailored properties .

Properties

Molecular Formula

C25H24BrN3O2

Molecular Weight

478.4 g/mol

IUPAC Name

1'-benzyl-9-bromo-2-(furan-2-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C25H24BrN3O2/c26-19-8-9-23-20(15-19)22-16-21(24-7-4-14-30-24)27-29(22)25(31-23)10-12-28(13-11-25)17-18-5-2-1-3-6-18/h1-9,14-15,22H,10-13,16-17H2

InChI Key

QAKZPLCLMXLXHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12N3C(CC(=N3)C4=CC=CO4)C5=C(O2)C=CC(=C5)Br)CC6=CC=CC=C6

Origin of Product

United States

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